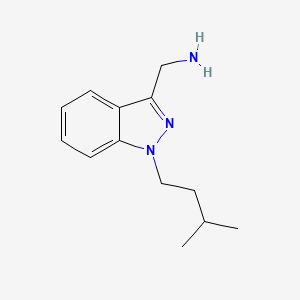
(1-Isopentyl-1H-indazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopentyl-1H-indazol-3-yl)methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as IPA-3, has been found to exhibit promising properties in inhibiting certain enzymes, which has led to its use in various studies related to cancer, inflammation, and other diseases.
Scientific Research Applications
Pharmacological Profile and Potential Therapeutic Applications
(1-Isopentyl-1H-indazol-3-yl)methanamine, and related compounds, have been extensively studied for their pharmacological profiles. For instance, the pharmacological profile of YM348, a structurally related compound, has been explored due to its potent and selective agonistic activity at the 5-HT2C receptors. This activity suggests potential applications in treating conditions influenced by these receptors, such as psychiatric disorders or obesity (Yasuharu Kimura et al., 2004).
Applications in Synthetic Chemistry
In synthetic chemistry, compounds like this compound are valuable for their reactivity and potential as intermediates in complex syntheses. For example, efficient transfer hydrogenation reactions utilizing quinazoline-based ruthenium complexes have been reported, highlighting the utility of related structures in catalysis and synthetic methodologies (Şemistan Karabuğa et al., 2015).
Antimicrobial Activities
The antimicrobial activities of new quinoline derivatives carrying 1,2,3-triazole moiety have been investigated, indicating the potential of indazole and related compounds in developing new antimicrobial agents. Such studies underscore the importance of structural diversity in discovering novel antimicrobial compounds (K D Thomas et al., 2010).
Anticancer Research
Research into the anticancer properties of indazole-based molecules, such as the study on novel indole-based small molecules for SIRT1 inhibition, demonstrates the potential application of these compounds in oncology. These molecules exhibit potent growth inhibitory actions against cancer cell lines, suggesting their utility as leads for developing new anticancer therapies (Naveen Panathur et al., 2013).
Novel Synthetic Pathways
Innovations in synthetic pathways, such as the novel and efficient synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives, illustrate the versatility of indazole derivatives in organic synthesis. These compounds have applications in medicinal chemistry and material science, showcasing the broad utility of indazole-based compounds (Baliram S. Hote, et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which triggers a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the inhibition or promotion of certain cellular functions.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
[1-(3-methylbutyl)indazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-10(2)7-8-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBDCTVRRKIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=N1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)
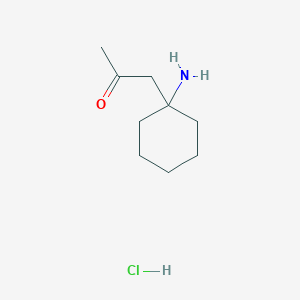
![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)
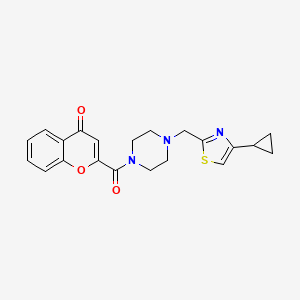


![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)
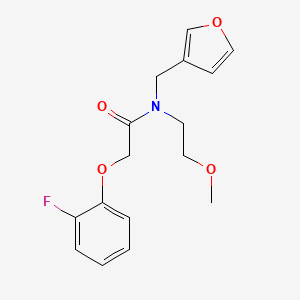

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2741300.png)
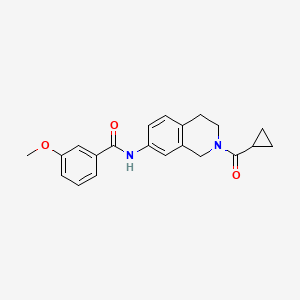
![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)
![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)